
Ethyl 7,7-bis(diethoxyphosphoryl)heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7,7-bis(diethoxyphosphoryl)heptanoate is a chemical compound with the molecular formula C17H36O8P2 It is characterized by the presence of ester and phosphonate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7,7-bis(diethoxyphosphoryl)heptanoate typically involves the esterification of heptanoic acid with ethanol in the presence of a catalyst. The reaction conditions often include:
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Temperature: 60-80°C
Reaction Time: 4-6 hours
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 7,7-bis(diethoxyphosphoryl)heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Alkyl halides in the presence of a base
Major Products Formed:
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols
Substitution: Alkylated derivatives
Applications De Recherche Scientifique
Ethyl 7,7-bis(diethoxyphosphoryl)heptanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 7,7-bis(diethoxyphosphoryl)heptanoate involves its interaction with specific molecular targets and pathways. The ester and phosphonate groups play a crucial role in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Ethyl 7,7-bis(diethoxyphosphoryl)heptanoate can be compared with other similar compounds, such as:
Ethyl heptanoate: Similar ester structure but lacks the phosphonate groups.
Diethyl phosphonate: Contains phosphonate groups but lacks the ester functionality.
Uniqueness: The presence of both ester and phosphonate groups in this compound makes it unique, providing a combination of reactivity and functionality not found in simpler compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable tool in research and development.
Propriétés
Numéro CAS |
137295-68-2 |
|---|---|
Formule moléculaire |
C17H36O8P2 |
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
ethyl 7,7-bis(diethoxyphosphoryl)heptanoate |
InChI |
InChI=1S/C17H36O8P2/c1-6-21-16(18)14-12-11-13-15-17(26(19,22-7-2)23-8-3)27(20,24-9-4)25-10-5/h17H,6-15H2,1-5H3 |
Clé InChI |
XLSUTENWZHEITI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCC(P(=O)(OCC)OCC)P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




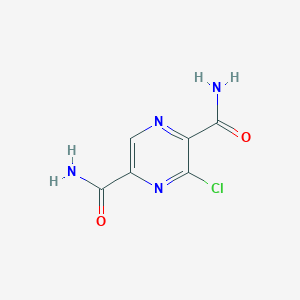
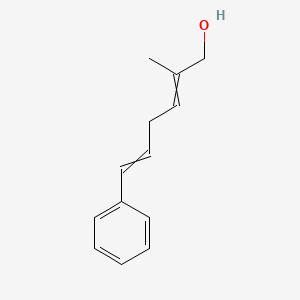
![[(2-Bromophenyl)methylideneamino]urea](/img/structure/B14288756.png)
![Methyl 3-[4-(benzyloxy)phenyl]prop-2-ynoate](/img/structure/B14288757.png)
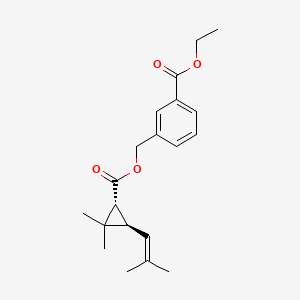
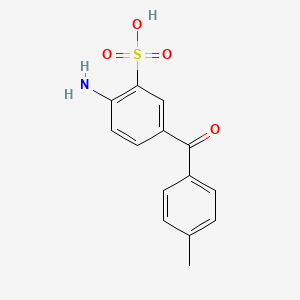
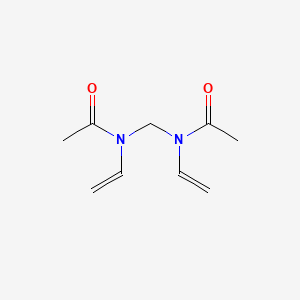
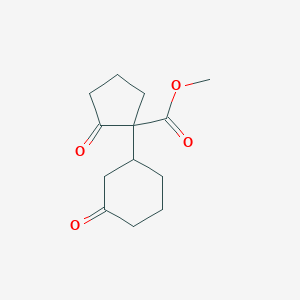

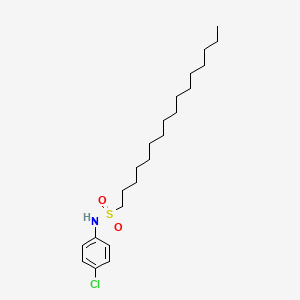
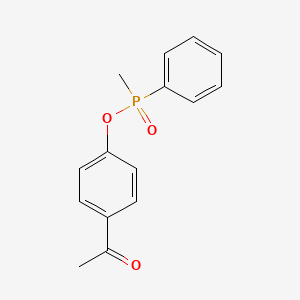
![2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B14288804.png)
